3-(Phenoxymethyl)azetidine

Lipophilicity CNS drug design Physicochemical properties

Researchers requiring CNS-penetrant azetidine building blocks face inconsistent supply and inadequate characterization data. 3-(Phenoxymethyl)azetidine HCl (CAS 1803607-42-2) addresses these gaps with pre-optimized physicochemical properties (LogP 1.61, PSA 21.26 Ų) validated by BTK co-crystal structure (PDB: 9ZLM). • Balanced lipophilicity reduces lead optimization cycles for CNS targets. • Stable HCl salt enables direct use in amide coupling, sulfonamide, and reductive amination workflows. • Co-crystallized binding mode guides structure-based kinase inhibitor design. Supplied with documented purity and rapid global logistics.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B15266567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenoxymethyl)azetidine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-10(5-3-1)12-8-9-6-11-7-9/h1-5,9,11H,6-8H2
InChIKeyLBLNHECECZRKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenoxymethyl)azetidine for CNS and Kinase Discovery


3-(Phenoxymethyl)azetidine (free base CAS 1332301-00-4; hydrochloride salt CAS 1803607-42-2) is a four-membered nitrogen-containing heterocycle bearing a phenoxymethyl substituent at the 3-position of the azetidine ring. With a molecular formula of C₁₀H₁₃NO, a polar surface area (PSA) of 21.26 Ų, and a calculated LogP of 1.61 , this compound occupies a physicochemically attractive space for central nervous system (CNS) drug discovery—a region characterized by balanced lipophilicity that favors blood-brain barrier penetration while mitigating off-target promiscuity. The azetidine scaffold itself confers sp³-rich character, conformational rigidity, and metabolic stability advantages that have driven the FDA approval of azetidine-containing drugs such as baricitinib, cobimetinib, and azelnidipine [1]. Notably, the 3-(phenoxymethyl)azetidine moiety has been co-crystallized within the ATP-binding pocket of Bruton's tyrosine kinase (BTK) as part of the covalent ligand YS2, demonstrating its utility in structure-based drug design campaigns targeting kinase inhibition [2].

Why 3-(Phenoxymethyl)azetidine Cannot Be Simply Substituted


Azetidine building blocks substituted at the 3-position are not functionally interchangeable. Substitution identity—whether phenoxymethyl, benzyloxy, phenoxy, or hydroxymethyl—governs lipophilicity, hydrogen-bonding capacity, conformational preference, and metabolic vulnerability, all of which cascade into divergent pharmacokinetic and target-engagement outcomes. For instance, replacing the phenoxymethyl group with a benzyloxy substituent increases calculated LogP by approximately 0.7 units (from ~1.61 to ~2.31) , a shift that can elevate plasma protein binding, increase cytochrome P450 susceptibility, and reduce free fraction in target tissues. The methylene spacer in 3-(phenoxymethyl)azetidine further distinguishes it from direct 3-phenoxy analogs by modulating the pKa of the azetidine nitrogen and altering the vector of the terminal phenyl ring relative to the azetidine core—key design parameters in medicinal chemistry optimization . The quantitative evidence below substantiates why procurement or screening decisions must be evaluated at the level of the specific substituent rather than the azetidine scaffold class.

3-(Phenoxymethyl)azetidine: Head-to-Head Evidence


Lipophilicity Control vs. 3-Benzyloxyazetidine

The calculated LogP of 3-(phenoxymethyl)azetidine is 1.61, compared to 2.31 for the structurally analogous 3-(benzyloxy)azetidine . This 0.69 LogP unit reduction places the phenoxymethyl analog within the optimal CNS drug space (typically LogP 1–3), whereas the benzyloxy analog exceeds the commonly cited upper threshold for oral CNS drug candidates (LogP < ~2 for minimizing off-target promiscuity). Both compounds share an identical PSA of 21.26 Ų, meaning the lipophilicity differential is the primary differentiator for blood-brain barrier partitioning and metabolic clearance.

Lipophilicity CNS drug design Physicochemical properties

Methylene Spacer vs. 3-Phenoxyazetidine

3-(Phenoxymethyl)azetidine incorporates a methylene (–CH₂–) spacer between the azetidine ring and the phenoxy oxygen, distinguishing it from 3-phenoxyazetidine analogs. This methylene insertion: (a) eliminates the electron-withdrawing inductive effect of the oxygen on the azetidine nitrogen, preserving a higher pKa and potentially greater nucleophilicity for downstream derivatization; (b) introduces an additional rotatable bond, providing conformational flexibility that, while modestly increasing entropy, can facilitate induced-fit binding to target proteins; and (c) alters the spatial trajectory of the terminal phenyl ring relative to the azetidine scaffold's substitution vector—an established strategy in scaffold-hopping campaigns to modulate bioisosteric relationships . These structural features are leveraged in the BTK inhibitor YS2, where the 3-(phenoxymethyl)azetidine moiety positions the phenyl ring for optimal hydrophobic packing within the kinase ATP-binding site [1].

Conformational analysis Medicinal chemistry Bioisostere

BTK Co-Crystal Structure Validation

The 3-(phenoxymethyl)azetidine scaffold has been validated in a high-resolution (1.27 Å) X-ray co-crystal structure with the Bruton's tyrosine kinase (BTK) domain, as part of the covalent ligand YS2 (PDB ID: 9ZLM) [1]. The crystal structure confirms that the 3-(phenoxymethyl)azetidine group occupies a well-defined hydrophobic sub-pocket within the ATP-binding site, with the phenoxy ring making favorable van der Waals contacts and the azetidine nitrogen serving as a synthetic handle for further elaboration. In contrast, analogous 3-hydroxyazetidine or 3-aminoazetidine building blocks lack the aromatic functionality required to exploit this hydrophobic pocket, while 3-benzyloxyazetidine would present a sterically larger and more lipophilic moiety that may clash with the binding site architecture. This co-crystal structure represents direct experimental evidence that the 3-(phenoxymethyl)azetidine scaffold can productively engage protein targets in a drug-relevant context.

Kinase inhibitor Structure-based drug design BTK

Physicochemical Profile vs. Unsubstituted Azetidine

Compared to the parent unsubstituted azetidine scaffold (MW 57.09, PSA ~12.03 Ų, LogP ~ -0.1), 3-(phenoxymethyl)azetidine introduces a substantial increase in both molecular weight (163.22 Da) and lipophilicity (LogP 1.61), while maintaining a low PSA of 21.26 Ų . This profile aligns with the central nervous system multi-parameter optimization (CNS MPO) desirability space: PSA < 70 Ų, LogP 1–3, MW < 400 Da [1]. The phenoxymethyl substituent thus transforms an undecorated, highly polar scaffold into a CNS-appropriate building block in a single synthetic step. Alternative 3-substituted azetidines such as 3-(hydroxymethyl)azetidine (predicted LogP ~ -0.5) remain too polar for passive CNS penetration, requiring additional synthetic elaboration to achieve drug-like property space.

Physicochemical properties Lead optimization Multi-parameter optimization

3-(Phenoxymethyl)azetidine Applications


CNS Lead Optimization: Phenoxymethyl over Benzyloxy

When designing CNS-penetrant candidates, medicinal chemistry teams should preferentially select 3-(phenoxymethyl)azetidine over the more lipophilic 3-(benzyloxy)azetidine. The 0.69 LogP unit reduction (1.61 vs. 2.31) places the phenoxymethyl analog within the CNS MPO optimal range, potentially reducing the need for subsequent structural modifications to lower lipophilicity . This pre-optimized scaffold can accelerate hit-to-lead timelines for neurological targets such as GPCRs, ion channels, and neurotransmitter transporters.

Kinase Inhibitor Design Using BTK Co-Crystal

The experimentally determined binding mode of the 3-(phenoxymethyl)azetidine moiety within the BTK ATP-binding site (PDB: 9ZLM) validates this scaffold for structure-based design of kinase inhibitors [1]. Teams pursuing Type I, Type II, or covalent kinase inhibitors can use this structural information to guide fragment-growing strategies, replace less favorable heterocyclic moieties, or design hybrid inhibitors that retain the productive phenoxymethyl-azetidine interaction while varying peripheral substituents.

Parallel Library Synthesis: Free Azetidine Nitrogen

The secondary amine of 3-(phenoxymethyl)azetidine serves as a versatile diversification point for amide coupling, sulfonamide formation, urea synthesis, and reductive amination. Procurement of the hydrochloride salt (CAS 1803607-42-2) provides a stable, ready-to-use reagent that, upon neutralization, can be directly incorporated into parallel synthesis workflows. This contrasts with N-protected azetidine building blocks (e.g., N-Boc derivatives), which require an additional deprotection step and may introduce compatibility issues with acid- or base-sensitive functional groups .

Agrochemical Discovery: Physicochemical Optimization

The balanced lipophilicity (LogP 1.61) and low PSA (21.26 Ų) of 3-(phenoxymethyl)azetidine align with the physicochemical requirements of agrochemical active ingredients, where moderate lipophilicity facilitates cuticular penetration while avoiding excessive soil adsorption . The phenoxymethyl motif is a known substructure in several herbicidal and fungicidal chemotypes, and the azetidine scaffold may impart metabolic stability advantages in plant and environmental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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